Differentiation in Co-Production: SynGas Hydroformylation Regioselectivity
The synthesis of 2-methylhex-5-enal via syngas hydroformylation of hexa-1,5-diene yields a characteristic isomeric mixture with its linear counterpart, hept-6-enal. Under the specific conditions reported in US8785677, the reaction produced a quantifiable mixture of the two C7 aldehydes [1]. This defined, fixed ratio represents a key differentiator from the pure compound and is a critical piece of information for synthetic planning.
| Evidence Dimension | Regioisomeric Ratio from a Shared Precursor |
|---|---|
| Target Compound Data | 35% of the product mixture |
| Comparator Or Baseline | Hept-6-enal: 65% of the product mixture |
| Quantified Difference | 1.86-fold excess of the linear product over the branched target |
| Conditions | Hydroformylation of hexa-1,5-diene with syngas at 80°C and ~50 psi in a ZipperClave reactor [1] |
Why This Matters
This data informs procurement decisions for those seeking to purchase the pure compound vs. a cost-effective isomeric mixture, and establishes a benchmark for assessing the success of alternative synthetic routes.
- [1] Narula, A. P. S., Weiss, R. A., & Lasome, J. A. (2014). Organoleptic compound. US Patent US8785677B1. Example VIII. View Source
